molecular formula C14H15FN2O2 B11801734 2-(1-(3-Fluoro-4-methylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid

2-(1-(3-Fluoro-4-methylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid

Cat. No.: B11801734
M. Wt: 262.28 g/mol
InChI Key: FKWXSDTYVIITNE-UHFFFAOYSA-N
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Description

2-(1-(3-Fluoro-4-methylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid is an organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with a fluoro-methylphenyl group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(3-Fluoro-4-methylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, 3,5-dimethyl-1H-pyrazole is formed by reacting hydrazine with acetylacetone under acidic conditions.

    Introduction of the Fluoro-Methylphenyl Group: The fluoro-methylphenyl group can be introduced via a Suzuki-Miyaura coupling reaction.

    Acetic Acid Substitution:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(1-(3-Fluoro-4-methylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Chloroacetic acid, bases like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Esters, amides.

Mechanism of Action

The mechanism of action of 2-(1-(3-Fluoro-4-methylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase enzymes, resulting in anti-inflammatory and analgesic effects . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-(3-Fluoro-4-methylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid is unique due to the combination of its fluoro-methylphenyl group and pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.

Properties

Molecular Formula

C14H15FN2O2

Molecular Weight

262.28 g/mol

IUPAC Name

2-[1-(3-fluoro-4-methylphenyl)-3,5-dimethylpyrazol-4-yl]acetic acid

InChI

InChI=1S/C14H15FN2O2/c1-8-4-5-11(6-13(8)15)17-10(3)12(7-14(18)19)9(2)16-17/h4-6H,7H2,1-3H3,(H,18,19)

InChI Key

FKWXSDTYVIITNE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=C(C(=N2)C)CC(=O)O)C)F

Origin of Product

United States

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